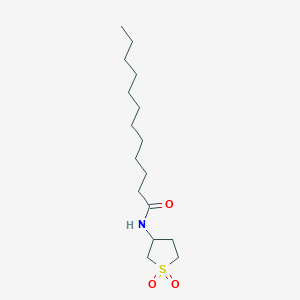

N-(1,1-dioxothiolan-3-yl)dodecanamide

Description

N-(1,1-dioxothiolan-3-yl)dodecanamide is a chemical compound with the molecular formula C16H31NO3S It is known for its unique structure, which includes a dioxothiolan ring attached to a dodecanamide chain

Properties

CAS No. |

24373-83-9 |

|---|---|

Molecular Formula |

C16H31NO3S |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)dodecanamide |

InChI |

InChI=1S/C16H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-16(18)17-15-12-13-21(19,20)14-15/h15H,2-14H2,1H3,(H,17,18) |

InChI Key |

VFHGSLPGSXJDJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)dodecanamide typically involves the reaction of 3-aminothiolane with dodecanoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminothiolane+dodecanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Amide Group Reactions

The primary amide group (-CONH-) exhibits classical reactivity patterns:

-

Hydrolysis : Under acidic or basic conditions, hydrolysis yields dodecanoic acid and 3-aminothiolane-1,1-dioxide.

Conditions : -

Condensation : Reacts with aldehydes or ketones in dehydrating conditions (e.g., ) to form imine derivatives.

Dioxothiolan Ring Reactions

The 1,1-dioxothiolan ring (sulfone group) undergoes nucleophilic substitutions and ring-opening reactions:

-

Nucleophilic Attack :

-

At sulfur: Strong nucleophiles (e.g., Grignard reagents) displace the sulfone group.

-

At carbon: Ring-opening via nucleophilic attack at the β-carbon, forming thiol intermediates.

-

Table 1: Experimentally Observed Reactions

Table 2: Predicted Reactivity Based on Structural Analogs

| Reaction | Mechanism | Expected Outcome |

|---|---|---|

| Reduction | Reduction of amide to amine | |

| Sulfone Elimination | Strong base (e.g., ) | Formation of alkene via β-elimination |

| Cross-Coupling | Pd-catalyzed (Suzuki) | Biaryl or alkyl-aryl derivatives |

Reaction Conditions and Selectivity

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)dodecanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)dodecanamide involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes and proteins, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxotetrahydrothiophen-3-yl)dodecanamide

- N-(1,1-dioxothiolan-3-yl)hexadecanamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)dodecanamide is unique due to its specific dioxothiolan ring structure and long dodecanamide chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

N-(1,1-dioxothiolan-3-yl)dodecanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

| Property | Details |

|---|---|

| CAS No. | 24373-83-9 |

| Molecular Formula | C16H31NO3S |

| Molecular Weight | 317.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | VFHGSLPGSXJDJS-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of this compound involves the reaction of 3-aminothiolane with dodecanoyl chloride under basic conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound features a dioxothiolan ring that can interact with enzymes and proteins, potentially inhibiting their activity. The amide group is capable of forming hydrogen bonds with biological molecules, influencing their function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an anti-infective agent. The compound's ability to disrupt bacterial communication systems (quorum sensing) further enhances its therapeutic potential against biofilm-forming pathogens .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It is believed to target specific signaling pathways involved in tumor growth and metastasis. For instance, the compound's interaction with the TNF-α signaling cascade has been noted as a mechanism through which it may exert its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of E. coli and Salmonella, indicating its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

- Mechanistic Insights : Research has highlighted that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating NF-kB signaling, which plays a crucial role in cell survival and proliferation .

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Drug Development : Its potential as an anti-infective and anticancer agent makes it a candidate for further drug development efforts aimed at targeting specific molecular pathways.

- Material Science : The compound is also being explored for its utility in developing advanced materials, including polymers and coatings that require specific biochemical interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.